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Compound of Interest

Compound Name: Itraconazole Impurity B

Cat. No.: B601391

This guide provides a comprehensive technical overview of Itraconazole Impurity B, a critical
process-related impurity in the synthesis of the antifungal agent Itraconazole. Designed for
researchers, scientists, and drug development professionals, this document delves into the
chemical identity, formation, characterization, and control strategies for this specific impurity,
grounding all information in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling in
Itraconazole Synthesis

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of
systemic and superficial fungal infections. Its complex molecular structure, featuring a triazole
moiety, is central to its mechanism of action, which involves the inhibition of fungal cytochrome
P450 14a-demethylase. The synthesis of such a multifaceted molecule is a multi-step process,
inherently susceptible to the formation of impurities.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH)
Q3A/B guidelines, mandate the identification and characterization of any impurity present at a
level of 0.10% or higher. This stringent requirement underscores the importance of a thorough
understanding of potential impurities to ensure the safety and efficacy of the final drug product.
Itraconazole Impurity B is a significant process-related impurity that demands careful
monitoring and control.
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Chemical Structure and Identity of Itraconazole
Impurity B

Itraconazole Impurity B is a positional isomer of the active pharmaceutical ingredient (API),
Itraconazole. The key structural difference lies in the point of attachment of the triazole ring to
the dioxolane moiety. In Itraconazole, the linkage is through the N1 position of the 1,2,4-triazole

ring, whereas in Impurity B, the linkage is through the N4 position.

Table 1: Chemical Identity of Itraconazole and Itraconazole Impurity B

Feature

Itraconazole

Itraconazole Impurity B

Systematic Name

4-{4-[4-(4-{[(2R,4S)-2-(2,4-
dichlorophenyl)-2-(1H-1,2,4-
triazol-1-ylmethyl)-1,3-
dioxolan-4-
yllmethoxy}phenyl)piperazin-1-
yllphenyl}-2-[(1RS)-1-
methylpropyl]-2,4-dihydro-3H-

1,2,4-triazol-3-one

4-[4-[4-[4-[[cis-2-(2,4-
Dichlorophenyl)-2-(4H-1,2,4-
triazol-4-ylmethyl)-1,3-
dioxolan-4-
yllmethoxy]phenyl]piperazin-1-
yllphenyl]-2-[(1RS)-1-
methylpropyl]-2,4-dihydro-3H-
1,2,4-triazol-3-one[1][2]

Itraconazole N4-lsomer,

Synonyms Itraconazole 4-Triazolyl
Isomer[1][2]

CAS Number 84625-61-6 854372-77-3[3][4][5]

Molecular Formula C35H38Cl2NsOa4 C35H38CI2NsOa4

Molecular Weight 705.63 g/mol 705.63 g/mol

This seemingly minor isomeric difference can have significant implications for the biological

activity and safety profile of the drug substance. Therefore, the ability to selectively identify and

quantify Impurity B is paramount.

Formation and Synthetic Control of Itraconazole

Impurity B
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The formation of Itraconazole Impurity B is intrinsically linked to the alkylation of the 1,2,4-
triazole ring during the synthesis of Itraconazole. The 1,2,4-triazole anion is an ambident
nucleophile, with electron density on both the N1 and N4 positions, making both susceptible to
alkylation.

Mechanistic Insights into Regioselectivity

The regioselectivity of the alkylation of 1,2,4-triazole is influenced by several factors, including:

o Counter-ion: The nature of the cation associated with the triazole anion can influence the site
of alkylation.

e Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the
triazole anion and influence which nitrogen atom is more accessible for reaction.

e Leaving Group: The nature of the leaving group on the electrophile can also play a role in the
transition state of the reaction.

o Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of
the alkylation reaction.

In the synthesis of Itraconazole, the desired product is the N1-alkylated isomer. However,
under certain reaction conditions, the formation of the thermodynamically more stable N4-
isomer (Impurity B) can occur. The presence of a base is crucial for the deprotonation of the
triazole, and the choice of base can impact the N1/N4 ratio.

Alkylation of 1,2,4-Triazole
N4 Attack
(Thermodynamic Product)
) ; —>
1,2,4-Triazole Anion
(Ambident Nucleophile)

N1 Attack
(Kinetic Product)

Reaction Conditions
Itraconazole Precursor Base, Solvent, Temp
(Electrophile)
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Figure 1: Logical workflow for the formation of Itraconazole and Impurity B.

Synthetic Control Strategies

To minimize the formation of Itraconazole Impurity B, the following strategies can be
employed in the synthetic process:

» Optimization of Reaction Conditions: A thorough Design of Experiments (DoE) approach
should be used to identify the optimal combination of base, solvent, and temperature that
maximizes the yield of the desired N1-isomer while minimizing the formation of the N4-
isomer.

» Choice of Base: Weakly coordinating bases are often preferred to minimize the formation of
the N4-isomer.

« Purification: Effective purification techniques, such as column chromatography or
recrystallization, are essential to remove any formed Impurity B from the final API.

Analytical Characterization of Itraconazole Impurity
B

A robust analytical methodology is crucial for the identification, quantification, and control of
Itraconazole Impurity B. A combination of chromatographic and spectroscopic techniques is
typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for the separation and quantification of Itraconazole
and its related substances, including Impurity B.

This protocol is a representative example and should be validated for its intended use.
 Instrumentation: A gradient HPLC system with a UV detector.
e Column: C18, 250 mm x 4.6 mm, 5 um particle size.

o Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.5).
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¢ Mobile Phase B: Acetonitrile.

e Gradient Program:

0-10 min: 60% B

[¢]

10-25 min: 60% to 80% B

[¢]

[e]

25-30 min: 80% B

30-35 min: 80% to 60% B

o

35-40 min: 60% B

[¢]

» Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

o Detection Wavelength: 263 nm[6].
e Injection Volume: 20 pL.

o Sample Preparation: Dissolve the sample in a mixture of methanol and chloroform (1:1) to a
final concentration of approximately 1 mg/mL.

A self-validating system is one where the methodology is proven to be fit for its intended
purpose. The HPLC method must be validated for:

o Specificity: The ability to assess the analyte unequivocally in the presence of other
components, including other impurities and degradants. This is often demonstrated through
forced degradation studies.

 Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte. A typical range for impurity quantification is from the reporting threshold to 120%
of the specification limit.

e Accuracy: The closeness of the test results to the true value. This is typically assessed by
spiking known amounts of the impurity into the sample matrix.
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Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be
guantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate
variations in method parameters, providing an indication of its reliability during normal usage.
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Figure 2: Workflow for the validation of an HPLC method for impurity analysis.
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Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a
powerful tool for the confirmation of the identity of Itraconazole Impurity B and for its

structural elucidation.

lonization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

e Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred
for accurate mass measurement, which aids in confirming the elemental composition.

o Expected Molecular lon: For Itraconazole Impurity B (C3sH3sCl2NsOa), the expected
protonated molecular ion [M+H]* would be at m/z 705.2315.

o Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide
structural information by inducing fragmentation of the molecular ion. While the
fragmentation pattern of Impurity B will share similarities with Itraconazole due to their
iIsomeric nature, subtle differences in the relative abundances of fragment ions or the
presence of unique fragments can aid in their differentiation. Key fragmentation pathways for
Itraconazole involve cleavages around the piperazine ring and the triazolone moiety. A
comparative analysis of the MS/MS spectra of Itraconazole and a certified reference
standard of Impurity B is the most definitive approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of isomers like
Itraconazole Impurity B. A comparative analysis of the *H and *3C NMR spectra of
Itraconazole and Impurity B will reveal key differences arising from the different attachment
point of the triazole ring.

e 1H NMR: The chemical shifts of the protons on the triazole ring and the methylene protons
adjacent to the triazole ring will be significantly different between the N1 and N4 isomers. In
the N1-isomer (ltraconazole), the two triazole protons are distinct, while in the symmetrical
N4-isomer (Impurity B), they may be equivalent, leading to a singlet.

e 13C NMR: The chemical shifts of the carbon atoms within the triazole ring will also differ
between the two isomers.
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e 2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous
assignment of all proton and carbon signals and for confirming the connectivity of the atoms,
thus definitively establishing the structure of Impurity B.

Reference standards of Itraconazole Impurity B are commercially available and are typically
supplied with a comprehensive Certificate of Analysis that includes detailed NMR and MS
data[3][4][5].

Regulatory Considerations and Control Strategy

The control of Itraconazole Impurity B is a critical aspect of the overall control strategy for the
Itraconazole drug substance.

Table 2: ICH Q3A Thresholds for Impurity Control

Maximum Daily Dose < 2 Maximum Daily Dose > 2
Threshold

g/day g/day
Reporting Threshold 0.05% 0.03%

o 0.10% or 1.0 mg per day
Identification Threshold ) ) ) 0.05%
intake (whichever is lower)

o 0.15% or 1.0 mg per day
Qualification Threshold ) ) ) 0.05%
intake (whichever is lower)

A robust control strategy for Itraconazole Impurity B should include:

o Understanding the Formation: A thorough understanding of the synthetic process and the
factors that influence the formation of Impurity B.

e Process Control: Implementation of in-process controls to minimize the formation of the
impurity.

» Validated Analytical Method: A validated analytical method for the accurate and precise
guantification of Impurity B.
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Specification: Setting an appropriate acceptance criterion for Impurity B in the final drug
substance specification, which should be justified based on toxicological data or levels
observed in batches used in clinical trials.

Stability Studies: Monitoring the levels of Impurity B during stability studies to ensure that it
does not increase over time.

Conclusion

Itraconazole Impurity B, the N4-isomer of Itraconazole, is a critical process-related impurity

that requires careful control and monitoring. A comprehensive understanding of its chemical

structure, mechanism of formation, and a robust analytical characterization strategy are

essential for ensuring the quality, safety, and efficacy of the Itraconazole drug substance. By

integrating principles of synthetic organic chemistry, modern analytical techniques, and a

thorough understanding of regulatory requirements, drug developers can effectively manage

this impurity and deliver a high-quality pharmaceutical product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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